molecular formula C13H16OS B15410347 2-Butanone, 4-phenyl-4-(2-propenylthio)- CAS No. 827336-61-8

2-Butanone, 4-phenyl-4-(2-propenylthio)-

Cat. No.: B15410347
CAS No.: 827336-61-8
M. Wt: 220.33 g/mol
InChI Key: LGPNXZQODPBKGB-UHFFFAOYSA-N
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Description

2-Butanone, 4-phenyl-4-(2-propenylthio)- (CAS No. 514848-29-4) is a sulfur-containing derivative of 2-butanone (methyl ethyl ketone) with a molecular formula of C₇H₁₂OS and a molecular weight of 144.23 g/mol . Structurally, it features a ketone group at the second carbon of butanone, a phenyl group at the fourth carbon, and a propenylthio (allylthio) substituent at the same position.

Properties

CAS No.

827336-61-8

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

4-phenyl-4-prop-2-enylsulfanylbutan-2-one

InChI

InChI=1S/C13H16OS/c1-3-9-15-13(10-11(2)14)12-7-5-4-6-8-12/h3-8,13H,1,9-10H2,2H3

InChI Key

LGPNXZQODPBKGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)SCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Raspberry ketone (4-(p-hydroxyphenyl)-2-butanone) is more polar due to its hydroxyl group, enhancing solubility in aqueous environments compared to the hydrophobic phenyl and thioether groups in the target compound .

Physical and Chemical Properties

Property 2-Butanone, 4-phenyl-4-(2-propenylthio)- 4-Phenyl-2-butanone Raspberry Ketone 4-[3,5-di-tert-butyl-4-hydroxyphenyl]-2-butanone
Boiling Point Estimated 220–240°C* 252–254°C 285–290°C >300°C (decomposes)
Solubility Low in water; soluble in organic solvents Similar to target compound Moderate in ethanol/water Insoluble in water; soluble in non-polar solvents
Reactivity Thioether oxidation; allyl additions Stable under standard conditions Esterification/oxidation Antioxidant due to phenolic hydroxyl

*Estimated based on molecular weight and substituent effects.

Key Differences :

  • Boiling Points : The target compound’s boiling point is lower than Raspberry ketone and tert-butyl derivatives due to the absence of polar hydroxyl groups .
  • Solubility : The thioether and phenyl groups reduce water solubility compared to Raspberry ketone, which has a hydrophilic hydroxyl group .
  • Applications: Raspberry ketone is widely used in fragrances and food flavoring . The tert-butyl derivative’s phenolic group makes it a candidate for antioxidant applications . The target compound’s sulfur content may align it with flavor compounds (e.g., garlic-derived trisulfides) or specialty polymers .

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic fate of 4-phenyl-4-(2-propenylthio)-2-butanone in biological systems?

  • Methodology : Synthesize isotopically labeled analogs via deuterated reagents (e.g., D₂O exchange) or ¹³C-enriched precursors. Track metabolic pathways using LC-MS/MS or PET imaging in rodent models. Compare metabolite profiles with unlabeled controls to identify detoxification or bioactivation routes .

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